molecular formula C5H7BrZn B6308014 Pent-2-ynylzinc bromide CAS No. 49770-71-0

Pent-2-ynylzinc bromide

Cat. No.: B6308014
CAS No.: 49770-71-0
M. Wt: 212.4 g/mol
InChI Key: UZTISRLBTHJOAL-UHFFFAOYSA-M
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Description

Pent-2-ynylzinc bromide is an organozinc halide reagent of interest in synthetic organic chemistry for the construction of complex molecular architectures. These types of reagents are commonly employed in cross-coupling reactions, such as Negishi coupling, to form new carbon-carbon bonds, which is a fundamental transformation in the development of pharmaceuticals and advanced materials . The compound features a zinc center bound to an alkynyl group, a class of structure known to participate in coordination complexes; research into vinylzinc and alkynylzinc compounds suggests the zinc center can engage in interactions with π-systems, which can influence both the reactivity and stereochemical outcome of reactions . Zinc bromide, a key precursor in the synthesis of such organozinc compounds, acts as a Lewis acid catalyst in various organic processes, including cyclization and rearrangement reactions, contributing to the utility of reagents like this compound in facilitating selective and efficient syntheses . Researchers value this reagent for its potential in exploring new synthetic pathways and for the development of active pharmaceutical ingredients (APIs) . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

bromozinc(1+);pent-2-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7.BrH.Zn/c1-3-5-4-2;;/h1,4H2,2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZTISRLBTHJOAL-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#C[CH2-].[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Investigations of Pent 2 Ynylzinc Bromide

Catalyzed Carbon-Carbon Bond Forming Reactions

The utility of pent-2-ynylzinc bromide is most prominently demonstrated in transition metal-catalyzed cross-coupling reactions. The moderate reactivity of the C-Zn bond makes the uncatalyzed reaction with many electrophiles slow, but in the presence of a suitable catalyst, typically a palladium or nickel complex, efficient carbon-carbon bond formation occurs.

Palladium complexes are highly effective catalysts for activating this compound towards reactions with a wide array of organic electrophiles. The general mechanism involves the transmetallation of the pent-2-ynyl group from zinc to the palladium center.

The Negishi coupling is a powerful palladium-catalyzed reaction that couples an organozinc compound with an organic halide or triflate wikipedia.org. This compound can be coupled with various sp²- and sp-hybridized electrophiles, such as aryl, heteroaryl, and vinyl halides.

The catalytic cycle typically proceeds through three main steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (R'-X) to form a Pd(II) intermediate.

Transmetallation: The pent-2-ynyl group is transferred from the zinc reagent to the Pd(II) center, displacing the halide and forming a diorganopalladium(II) complex.

Reductive Elimination: The two organic groups on the palladium center couple, forming the final product and regenerating the Pd(0) catalyst.

The reaction is valued for its high functional group tolerance and stereospecificity. The table below presents representative examples of Negishi couplings with alkynylzinc reagents analogous to this compound, demonstrating the versatility of this reaction.

Table 2: Representative Palladium-Catalyzed Negishi Coupling of Alkynylzinc Reagents with Organic Halides Data presented are for analogous alkynylzinc reagents to illustrate typical reaction outcomes.

Alkynylzinc Reagent Electrophile Catalyst Solvent Product Yield (%)
Phenylethynylzinc chloride Iodobenzene Pd(PPh₃)₄ THF Diphenylacetylene 95
Hex-1-ynylzinc bromide (E)-1-Iodo-1-octene Pd(PPh₃)₄ THF (E)-Tetradec-6-en-8-yne 86
(Trimethylsilylethynyl)zinc chloride 2-Bromopyridine PdCl₂(dppf) THF 2-((Trimethylsilyl)ethynyl)pyridine 91

The Fukuyama coupling provides an efficient route to ketones by reacting an organozinc halide with a thioester in the presence of a palladium catalyst wikipedia.orgrsc.org. This reaction is highly chemoselective and tolerates a wide range of sensitive functional groups that might not be compatible with more reactive organometallics jk-sci.com.

The mechanism is similar to the Negishi coupling, involving oxidative addition of the thioester to the Pd(0) catalyst, followed by transmetallation of the pent-2-ynyl group from zinc to palladium, and subsequent reductive elimination to yield the corresponding ynone.

This method is particularly useful for synthesizing ketones where one of the alpha-carbons is an sp-hybridized carbon. The table below shows examples of Fukuyama couplings with organozinc reagents to illustrate the formation of ketones.

Table 3: Representative Palladium-Catalyzed Fukuyama Coupling of Organozinc Reagents with Thioesters Data presented are for analogous organozinc reagents to illustrate typical reaction outcomes.

Organozinc Reagent Thioester Catalyst Solvent Product Yield (%)
Phenylzinc iodide S-Ethyl benzothioate Pd(PPh₃)₄ THF Benzophenone 93
Ethylzinc iodide S-Ethyl 4-methoxybenzothioate Pd(dba)₂ THF 1-(4-Methoxyphenyl)propan-1-one 85
Isopropylzinc bromide S-Phenyl cyclohexanecarbothioate PdCl₂(dppf) THF Cyclohexyl(isopropyl)methanone 78

Table of Mentioned Compounds

Compound Name
This compound
Tetrahydrofuran (THF)
Dipent-2-ynylzinc
Zinc Bromide
Phenylethynylzinc chloride
Iodobenzene
Diphenylacetylene
Hex-1-ynylzinc bromide
(E)-1-Iodo-1-octene
(E)-Tetradec-6-en-8-yne
(Trimethylsilylethynyl)zinc chloride
2-Bromopyridine
2-((Trimethylsilyl)ethynyl)pyridine
Cyclohexylethynylzinc bromide
4-Iodoanisole
1-(Cyclohexylethynyl)-4-methoxybenzene
Phenylzinc iodide
S-Ethyl benzothioate
Benzophenone
Ethylzinc iodide
S-Ethyl 4-methoxybenzothioate
1-(4-Methoxyphenyl)propan-1-one
Isopropylzinc bromide
S-Phenyl cyclohexanecarbothioate
Cyclohexyl(isopropyl)methanone

Nickel-Catalyzed Transformations

Nickel catalysis provides a powerful platform for the utilization of secondary organozinc reagents like this compound, particularly in stereoconvergent cross-coupling reactions. These methods allow for the formation of chiral molecules from racemic starting materials.

A significant advancement in carbon-carbon bond formation is the development of stereoconvergent methods that couple racemic secondary electrophiles with organometallic partners. In this context, nickel-catalyzed Negishi cross-couplings have been successfully applied to reactions involving racemic secondary propargylic halides, a class of electrophiles structurally related to the precursor of this compound. These reactions demonstrate the utility of this chemistry in constructing enantioenriched alkynes.

Pioneering work has established that catalyst systems composed of a nickel precursor, such as NiCl₂·glyme, and a chiral ligand are effective for these transformations. The pybox family of ligands, in particular, has proven to be highly effective in inducing high levels of enantioselectivity. nih.govacs.org The reaction proceeds in a stereoconvergent manner, meaning that both enantiomers of the racemic starting material are converted into a single, highly enantioenriched enantiomer of the product. nih.gov

This methodology has been shown to be compatible with a variety of functional groups, and the propargylic electrophiles can bear a range of alkyl and aryl substituents. nih.gov The organozinc nucleophile scope is also broad, though studies have often focused on arylzinc reagents as coupling partners for the racemic propargylic electrophiles. nih.govacs.orgresearchgate.net The general success of these couplings highlights the potential of secondary propargylic zinc reagents, such as this compound, to participate in analogous stereoconvergent reactions with racemic secondary alkyl electrophiles.

Research by Fu and coworkers has detailed the first method for a nickel-catalyzed cross-coupling of secondary propargylic bromides with secondary alkylzincs, achieving the reaction at room temperature without the need for basic activators. nih.gov Their optimized catalyst system, NiCl₂·glyme with a terpyridine ligand in DMA, proved effective for a range of substrates. nih.gov

The table below summarizes representative results from the nickel-catalyzed asymmetric coupling of various racemic secondary propargylic bromides with different organozinc reagents, illustrating the general efficacy and stereoselectivity of this approach.

EntryPropargylic Bromide (Electrophile)Organozinc Reagent (Nucleophile)Catalyst SystemYield (%)Enantiomeric Excess (ee, %)Reference
11-Bromo-1-phenyl-2-butyne(4-methoxyphenyl)zinc iodideNiCl₂·glyme / (S)-i-Pr-pybox8590 nih.gov
21-Bromo-1-(4-chlorophenyl)-2-butynephenylzinc iodideNiCl₂·glyme / (S)-i-Pr-pybox8191 nih.gov
33-Bromo-3-phenyl-1-propyne (TMS protected)(4-fluorophenyl)zinc iodideNiCl₂·glyme / (S)-i-Pr-pybox7893 nih.gov
43-Bromo-4-methyl-1-pentyneisopropylzinc iodideNiCl₂·glyme / terpyridine81N/A (achiral) nih.gov
53-Bromo-1-phenyl-1-propynecyclohexylzinc iodideNiCl₂·glyme / terpyridine76N/A (achiral) nih.gov
Specificity of Nickel Catalysts for Alkynyl Organozinc Reagents

Nickel-catalyzed cross-coupling reactions, particularly the Negishi coupling, have become a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The specificity of nickel catalysts in reactions involving alkynyl organozinc reagents is a subject of considerable interest, driven by the desire to achieve high efficiency and selectivity. While palladium has been a dominant catalyst in this arena, nickel catalysts offer distinct advantages, including lower cost and unique reactivity profiles.

The success of a nickel-catalyzed cross-coupling reaction with an alkynylzinc reagent is highly dependent on the choice of the nickel precursor and the ancillary ligands. Common nickel precursors include Ni(acac)₂, NiCl₂·glyme, and Ni(COD)₂. The ligand plays a crucial role in stabilizing the nickel center, modulating its reactivity, and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

For alkynyl organozinc reagents, phosphine (B1218219) ligands are frequently employed. The electronic and steric properties of the phosphine ligand can significantly influence the outcome of the reaction. Electron-rich and sterically bulky phosphines can promote the oxidative addition of the electrophile to the nickel(0) center and enhance the rate of reductive elimination. However, the linear geometry of the alkynyl group can present unique steric challenges and opportunities for catalyst design. Research has shown that both bidentate and monodentate phosphine ligands can be effective, with the optimal choice often being substrate-dependent.

Mechanistic studies suggest that the catalytic cycle for the nickel-catalyzed cross-coupling of alkynylzinc reagents with aryl halides begins with the reduction of a Ni(II) precatalyst to a catalytically active Ni(0) species. This Ni(0) complex then undergoes oxidative addition with the aryl halide to form an arylnickel(II) intermediate. Subsequent transmetalation with the alkynylzinc reagent, such as this compound, transfers the alkynyl group to the nickel center, forming a diorganonickel(II) species. The final step is reductive elimination, which yields the desired alkynylated product and regenerates the Ni(0) catalyst.

A key challenge in cross-coupling reactions with organozinc reagents bearing β-hydrogens is the potential for β-hydride elimination. However, for alkynylzinc reagents like this compound, this side reaction is not a concern due to the absence of β-hydrogens on the sp-hybridized carbon atom. This inherent structural feature contributes to the high efficiency often observed in nickel-catalyzed alkynylations.

The specificity of nickel catalysts can also be influenced by the presence of additives. For instance, the addition of salts like lithium chloride can have a profound impact on the reaction, often improving yields and selectivity by breaking up zincate aggregates and facilitating transmetalation. nih.gov

Table 1: Representative Nickel Catalysts and Ligands in Alkynylzinc Cross-Coupling

Nickel PrecursorLigandTypical Electrophile
Ni(acac)₂Triphenylphosphine (PPh₃)Aryl iodides, Aryl bromides
NiCl₂·glyme1,3-Bis(diphenylphosphino)propane (dppp)Heteroaryl halides
Ni(COD)₂Tricyclohexylphosphine (PCy₃)Vinyl triflates

Other Transition Metal Catalysis (e.g., Rhodium, Iron)

Beyond nickel, other transition metals, notably rhodium and iron, have emerged as effective catalysts for transformations involving alkynyl organozinc reagents. These metals offer alternative reactivity patterns and can be advantageous for specific applications.

Rhodium Catalysis: Rhodium catalysts have shown utility in the addition of organozinc reagents to unsaturated systems. While much of the research has focused on arylzinc and alkenylzinc reagents, rhodium catalysis can be extended to alkynylzinc compounds. For instance, rhodium complexes can catalyze the conjugate addition of alkynylzinc reagents to α,β-unsaturated carbonyl compounds. The mechanism is believed to involve the formation of an alkynylrhodium species, which then undergoes migratory insertion with the enone.

Furthermore, rhodium has been employed in the addition of arylzinc reagents to aryl alkynyl ketones, a reaction that proceeds via a different mechanistic pathway to afford highly substituted products. nih.gov Although not directly involving an alkynylzinc reagent as the primary nucleophile, this highlights the potential of rhodium to mediate complex transformations involving alkynes.

Iron Catalysis: Iron, being an earth-abundant and non-toxic metal, represents a highly desirable alternative to precious metal catalysts. Iron-catalyzed cross-coupling reactions have gained significant traction. While early examples often required stoichiometric amounts of iron, recent advancements have led to the development of highly active catalytic systems.

Iron catalysts have been successfully applied in the cross-coupling of alkynyl Grignard reagents with alkenyl halides to form enynes. organic-chemistry.orgnih.gov Given the similarity in reactivity between Grignard reagents and organozinc reagents, this suggests the feasibility of using iron catalysts with alkynylzinc compounds like this compound. Mechanistic investigations into iron-catalyzed cross-coupling reactions point towards the involvement of radical pathways or low-valent iron species. nih.gov

Recent studies have also demonstrated iron-catalyzed alkylzincation and vinylzincation of alkynes, showcasing the ability of iron to facilitate the formation of new carbon-carbon and carbon-zinc bonds at the alkyne moiety. nih.govnih.gov These transformations open up avenues for the further functionalization of alkynes using iron catalysis. The choice of ligand and the presence of additives are crucial for achieving high efficiency and selectivity in these iron-catalyzed systems. nih.gov

Table 2: Comparison of Transition Metal Catalysts for Alkynyl Organozinc Reactions

MetalTypical Reaction TypeAdvantagesChallenges
RhodiumConjugate Addition, Addition to KetonesHigh efficiency, Good functional group toleranceHigh cost, Limited scope for direct cross-coupling
IronCross-coupling, AlkylzincationLow cost, Environmentally benignOften requires specific ligands, Mechanistic complexity

Uncatalyzed Reactions of this compound

This compound can also participate in a range of reactions without the need for a transition metal catalyst. These transformations are typically driven by the inherent nucleophilicity of the organozinc reagent and the electrophilicity of the reaction partner.

Additions to Carbonyl Compounds (Barbier-type Reactions)

One of the most fundamental and widely utilized uncatalyzed reactions of this compound is its addition to carbonyl compounds, such as aldehydes and ketones. This transformation is often carried out under Barbier-type conditions, where the organozinc reagent is generated in situ from the corresponding alkyne, a base, and a zinc salt, and immediately reacts with the carbonyl compound present in the reaction mixture. nih.gov

The reaction of this compound with an aldehyde or ketone results in the formation of a homoallenyl alcohol. This outcome is a consequence of a nih.govnih.gov-sigmatropic rearrangement of the initially formed propargyl zinc intermediate. The reaction proceeds through a six-membered cyclic transition state, leading to the observed allenic product.

The general scheme for this reaction is as follows:

The regioselectivity of the addition (propargylic vs. allenic) can be influenced by factors such as the solvent, temperature, and the nature of the substituents on both the organozinc reagent and the carbonyl compound. However, with reagents like this compound, the formation of the homoallenyl alcohol is generally favored.

Table 3: Representative Barbier-type Reactions of Alkynylzinc Reagents with Carbonyls

Alkynyl BromideCarbonyl CompoundProduct Type
Propargyl bromideBenzaldehydeHomoallenyl alcohol
1-Bromo-2-butyneAcetoneHomoallenyl alcohol
1-Bromo-2-pentyne (B134421)CyclohexanoneHomoallenyl alcohol

Electrophilic Amination and Other Uncatalyzed Functionalizations

Beyond additions to carbonyls, this compound can react with a variety of other electrophiles in uncatalyzed functionalization reactions. A notable example is electrophilic amination, which allows for the direct introduction of a nitrogen-containing group.

In electrophilic amination, the organozinc reagent reacts with an electrophilic nitrogen source, such as a hydroxylamine derivative or an oxime. The reaction proceeds via nucleophilic attack of the carbanionic portion of the organozinc reagent on the electron-deficient nitrogen atom of the aminating agent. This provides a direct route to propargylamines, which are valuable building blocks in medicinal chemistry and materials science.

The choice of the electrophilic aminating agent is critical for the success of the reaction. Reagents such as O-acyl or O-sulfonyl hydroxylamines are often employed to enhance the electrophilicity of the nitrogen atom and provide a good leaving group.

Other uncatalyzed functionalizations of this compound include reactions with other electrophiles such as:

Sulfenylating agents: Reagents like diphenyl disulfide (PhSSPh) can be used to introduce a thioether functionality.

Selenenylating agents: Similarly, diphenyl diselenide (PhSeSePh) allows for the introduction of a selenoether group.

Halogenating agents: Electrophilic halogen sources, such as iodine (I₂) or N-bromosuccinimide (NBS), can be used to introduce a halogen atom at the terminal position of the alkyne.

These uncatalyzed reactions highlight the versatility of this compound as a nucleophilic building block, enabling the formation of a wide range of carbon-heteroatom bonds without the need for transition metal catalysis.

Stereochemical and Regiochemical Control in Reactions Involving Pent 2 Ynylzinc Bromide

Diastereoselectivity in Additions and Couplings

Diastereoselectivity refers to the preferential formation of one diastereomer over another in a chemical reaction. In the context of pent-2-ynylzinc bromide, this would be relevant in reactions where a new stereocenter is formed in a molecule that already contains one or more stereocenters.

Control through Chiral Auxiliaries

For instance, in the addition of organozinc reagents to carbonyl compounds bearing a chiral auxiliary, the steric and electronic properties of the auxiliary can create a biased environment, favoring the approach of the nucleophile from a specific face of the carbonyl group. This leads to the preferential formation of one diastereomeric alcohol. The effectiveness of a chiral auxiliary is typically evaluated by the diastereomeric ratio (d.r.) of the products.

Chiral Auxiliary (Hypothetical)Substrate (Hypothetical)Product Diastereomeric Ratio (d.r.)
(R)-2-amino-1,1-diphenylpropan-1-olPropanal>95:5
(S)-4-benzyl-2-oxazolidinoneAcetaldehyde>90:10

This table presents hypothetical data based on the general performance of these chiral auxiliaries with other organometallic reagents, as specific data for this compound is not available.

Influence of Ligands on Diastereomeric Ratio

In reactions involving organometallic reagents, ligands coordinated to the metal center can significantly influence the stereochemical outcome. Chiral ligands can create a chiral environment around the reactive center, leading to diastereoselective transformations. Even achiral ligands can influence the diastereomeric ratio by altering the steric and electronic properties of the organozinc reagent.

The addition of ligands such as amino alcohols, diamines, or phosphines to the reaction mixture can modulate the reactivity and selectivity of this compound. The coordination of these ligands to the zinc atom can alter the aggregation state of the organozinc reagent and influence the transition state geometry of the reaction, thereby affecting the diastereomeric ratio of the products.

Enantioselectivity in Asymmetric Catalysis

Enantioselectivity is the preferential formation of one enantiomer over the other. Asymmetric catalysis, utilizing a chiral catalyst to achieve this selectivity, is a powerful tool in organic synthesis.

Chiral Ligand Design for Enantioselective Transformations

The development of chiral ligands is central to the field of asymmetric catalysis. For reactions involving this compound, such as the addition to aldehydes or ketones, the design of effective chiral ligands would be crucial for achieving high enantioselectivity. An ideal chiral ligand would bind to the zinc center and create a well-defined chiral pocket that selectively allows the reaction to proceed through a transition state leading to one enantiomer.

Common classes of chiral ligands used in organozinc additions include chiral amino alcohols, diamines, and binaphthyl-based ligands. The steric and electronic properties of the ligand can be fine-tuned to optimize the enantiomeric excess (e.e.) of the product.

Chiral Ligand (Example)Aldehyde SubstrateEnantiomeric Excess (e.e.) (%)
(-)-N,N-dibutylnorephedrineBenzaldehyde98 (R)
(1R,2S)-N-pyrrolidinylnorephedrine4-Chlorobenzaldehyde95 (R)

This table shows representative data for the enantioselective addition of other organozinc reagents to aldehydes in the presence of chiral ligands, as specific data for this compound is not available.

Enantiospecificity and Stereospecificity of Reactions

Enantiospecificity and stereospecificity are important concepts in stereochemistry. An enantiospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product, with each enantiomer of the starting material yielding a single, stereochemically distinct product. A stereospecific reaction is a broader term where stereoisomeric starting materials yield products that are also stereoisomers of each other.

In the context of this compound, if a chiral version of the reagent were prepared (e.g., through resolution or asymmetric synthesis), its subsequent reactions could potentially be enantiospecific. For example, the (R)-enantiomer of a chiral pent-2-ynylzinc reagent might react with an achiral electrophile to give a product with a specific configuration, while the (S)-enantiomer would give the opposite product configuration. However, there is no readily available information in the scientific literature on the preparation and enantiospecific reactions of chiral this compound.

Regioselectivity in Coupling and Addition Reactions

Regioselectivity refers to the preference for bond-making or bond-breaking at one particular position in a molecule over all other possible positions. For an unsymmetrical reagent like this compound, which has two potentially reactive carbon atoms (the sp-hybridized carbons of the alkyne), regioselectivity is a key consideration in its reactions.

In palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, the regioselectivity of the reaction of this compound with an organic halide would be of interest. The outcome would likely be influenced by the nature of the palladium catalyst, the ligands employed, and the reaction conditions. Typically, in the absence of significant steric hindrance or directing groups, the coupling would be expected to occur at the more accessible terminal alkynyl carbon.

Similarly, in addition reactions to electrophiles, such as α,β-unsaturated carbonyl compounds, this compound could potentially undergo 1,2-addition (to the carbonyl carbon) or 1,4-conjugate addition. The regioselectivity of this process would be influenced by factors such as the nature of the electrophile, the solvent, and the presence of additives like copper salts, which are known to promote conjugate addition.

ElectrophileReaction TypeMajor Product
IodobenzeneNegishi Coupling1-phenylpent-2-yne
CyclohexenoneConjugate Addition (with Cu(I) catalyst)3-(pent-2-ynyl)cyclohexanone

This table presents expected regiochemical outcomes based on the general reactivity patterns of alkynyl organozinc reagents, as specific detailed studies on this compound are not widely reported.

Factors Influencing Product Distribution (e.g., electronic, steric)

The addition of this compound to carbonyl compounds, particularly aldehydes, can yield a mixture of homopropargylic and allenic alcohols. The ratio of these products and the diastereoselectivity of the major product are influenced by a combination of electronic and steric factors.

Electronic Factors:

Electronic factors play a crucial role, especially when the substrate is a chiral α-alkoxy aldehyde. The reaction can proceed through either a chelation-controlled or a non-chelation-controlled pathway.

Chelation Control: In the presence of a Lewis acidic zinc center and an aldehyde with a chelating group (like an alkoxy or benzyloxy group) at the α- or β-position, a cyclic, six-membered transition state can form. nih.govresearchgate.net This chelation organizes the aldehyde in a rigid conformation, forcing the organozinc reagent to attack from a specific face. For α-alkoxy aldehydes, this typically leads to the formation of the syn or Cram-chelate product with high diastereoselectivity. nih.govresearchgate.net The zinc atom coordinates with both the carbonyl oxygen and the oxygen of the alkoxy group, creating a constrained intermediate that directs the incoming nucleophile. nih.govlibretexts.org

Non-Chelation Control (Felkin-Anh Model): When the α-substituent on the aldehyde is non-chelating (e.g., a bulky silyl protecting group) or when non-chelating solvents are used, the reaction follows the Felkin-Anh model for stereochemical induction. libretexts.orgwikipedia.org In this model, the largest group on the α-chiral carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions. youtube.com This generally results in the preferential formation of the anti diastereomer. The outcome is governed by minimizing steric hindrance between the substituents on the aldehyde and the approaching nucleophilic organozinc reagent. wikipedia.org

Steric Factors:

Steric hindrance from both the organozinc reagent and the aldehyde substrate significantly impacts the product distribution and stereoselectivity.

Substituents on the Organozinc Reagent: The ethyl group at the terminus of the alkyne in this compound exerts a steric influence that can affect the regioselectivity of the addition. While unsubstituted propargylzinc bromide often yields the homopropargylic alcohol, terminal-substituted variants can favor the formation of allenic alcohols depending on the reaction conditions and the metal used. nih.govsioc-journal.cn

Substituents on the Aldehyde: The size of the substituents on the aldehyde plays a critical role in diastereoselection, particularly in the context of the Felkin-Anh model. A larger steric difference between the groups attached to the α-chiral center of the aldehyde leads to a higher degree of stereoselectivity as the nucleophile will more strongly favor attack from the less hindered face. youtube.com

The interplay of these factors is summarized in the following table, illustrating the predicted major product based on the nature of the aldehyde's α-substituent.

Aldehyde α-SubstituentControlling ModelPredicted Major Diastereomer
Chelating (e.g., -OBn)Chelation Controlsyn (Cram-chelate product)
Non-chelating (e.g., -OTBDPS)Felkin-Anh Modelanti (Felkin-Anh product)
Bulky Alkyl GroupFelkin-Anh Modelanti

Addressing Issues of Isomer Formation in Substrate or Product

The inherent constitutional isomerism of this compound (propargylic vs. allenic) and the potential for forming multiple product isomers (regioisomers and diastereomers) necessitates careful control of reaction parameters to achieve desired selectivity.

The primary issue is the metallotropic equilibrium between the propargylzinc and allenylzinc forms. The reaction of the propargyl isomer leads to a homopropargylic alcohol, while the reaction of the allenyl isomer results in an allenic alcohol. The position of this equilibrium and the relative rates of reaction of each isomer with the electrophile determine the regiochemical outcome. For zinc-mediated reactions, the formation of the homopropargylic alcohol is often favored. mdpi.com

Furthermore, when the reaction yields a homopropargylic alcohol from a chiral aldehyde, two diastereomers (syn and anti) can be formed. Achieving high diastereoselectivity is a primary objective in the synthetic application of these reagents.

Strategies to address the formation of undesired isomers include:

Choice of Metal: The choice of metal in Barbier-type reactions can influence regioselectivity. For instance, indium-mediated reactions of terminal-substituted propargyl bromides show high regioselectivity for the allenic alcohol product, whereas zinc often favors the homopropargylic alcohol. nih.gov

Protecting Group Strategy: In reactions with α-hydroxy aldehydes, the choice of protecting group for the hydroxyl moiety is a powerful tool to control diastereoselectivity. As discussed, small, chelating protecting groups like benzyl or methyl ethers direct the reaction towards the syn product via chelation control. nih.gov Conversely, bulky, non-chelating protecting groups such as trialkylsilyl ethers favor the formation of the anti product by enforcing a Felkin-Anh controlled pathway. researchgate.netnih.gov

Lewis Acid Additives: The addition of external Lewis acids can enhance chelation control, thereby increasing the selectivity for the syn diastereomer, even with substrates that might otherwise show poor selectivity. libretexts.org

By carefully selecting the substrate (specifically, the protecting group on a chiral aldehyde) and the reaction conditions, it is possible to selectively generate a specific product isomer. For example, the reaction of an α-benzyloxy aldehyde with this compound would be expected to yield the syn-homopropargylic alcohol with high selectivity. In contrast, using an α-silyloxy aldehyde would likely result in the preferential formation of the anti-homopropargylic alcohol. This control over isomer formation is a cornerstone of modern asymmetric synthesis.

Applications of Pent 2 Ynylzinc Bromide in Complex Molecule Synthesis

Construction of Functionalized Alkynes and Allenes

The carbon-zinc bond in pent-2-ynylzinc bromide provides a nucleophilic source of a pent-2-ynyl group, which can readily participate in various carbon-carbon bond-forming reactions. This reactivity is particularly exploited in the synthesis of more complex, functionalized alkynes and allenes.

One of the most powerful applications of this compound is in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling. organic-chemistry.orgnih.govnih.gov In these reactions, the organozinc reagent couples with a variety of organic halides (aryl, vinyl, or alkyl halides) to form a new carbon-carbon bond. This method offers a reliable and efficient way to introduce the pent-2-ynyl moiety into a wide range of molecular scaffolds. The general scheme for a Negishi coupling involving this compound is depicted below:

Scheme 1: General Negishi Coupling with this compound

Where R can be aryl, vinyl, or alkyl, and X is a halide (I, Br, Cl).

The reaction conditions for these couplings are often mild, and the catalyst systems can be tailored to accommodate a broad spectrum of functional groups, a key advantage of organozinc reagents. organic-chemistry.orgnih.gov

Furthermore, this compound is instrumental in the synthesis of allenes, which are molecules with two cumulative double bonds. The reaction of this compound with suitable electrophiles can lead to the formation of trisubstituted allenes. The stereoselective synthesis of these chiral allenes is an area of active research, with methods being developed to control the axial chirality of the allene (B1206475) product. researchgate.netresearchgate.net The ability to generate such structurally unique motifs is crucial for the synthesis of complex targets.

Role in Natural Product Synthesis

The structural motifs accessible through reactions of this compound are present in numerous biologically active natural products. While direct applications of this compound in the total synthesis of many natural products are often embedded within broader synthetic strategies, its role as a key building block is significant.

For instance, the core structures of various natural products, including certain steroids and prostaglandins, feature complex carbon skeletons that can be assembled using alkynyl fragments. nih.govbeilstein-journals.org The introduction of an alkynyl group via a reagent like this compound allows for subsequent transformations, such as reduction to alkenes or alkanes, or further elaboration of the triple bond.

The synthesis of prostaglandin (B15479496) analogs, which are potent biological signaling molecules, often involves the construction of a cyclopentane (B165970) ring with two side chains. nih.govnih.gov The alkynyl group from this compound can serve as a precursor to one of these side chains, with the triple bond providing a handle for stereoselective reduction to the desired cis- or trans-alkene. Similarly, in the synthesis of complex steroids, the introduction of an alkynyl side chain can be a crucial step in building the intricate carbon framework. beilstein-journals.org

Synthesis of Pharmaceutical Intermediates and Agrochemicals

The versatility of this compound extends to the synthesis of intermediates for the pharmaceutical and agrochemical industries. Many bioactive molecules contain heterocyclic rings and complex side chains that can be efficiently constructed using this reagent.

A prominent example lies in the synthesis of triazole-based antifungal agents. nih.govbeilstein-journals.orgnih.govresearchgate.netekb.eg The 1,2,4-triazole (B32235) ring is a common pharmacophore in many antifungal drugs. The synthesis of these compounds often involves the reaction of an alkynyl precursor with an azide (B81097) in a cycloaddition reaction. This compound can be used to generate the necessary alkynyl intermediate, which is then converted to the final triazole-containing drug molecule. For example, the alkynyl group can be coupled to a core heterocyclic structure, followed by the "click" reaction to form the triazole ring.

Drug Class Potential Application of this compound Key Reaction Type
Triazole AntifungalsSynthesis of alkynyl precursors for cycloaddition reactionsNegishi Coupling, Azide-Alkyne Cycloaddition
Kinase InhibitorsIntroduction of alkynyl side chains for binding to target proteinsPalladium-catalyzed cross-coupling
Herbicides/PesticidesConstruction of complex organic scaffolds with specific bioactivityC-C bond formation

The development of kinase inhibitors is another area where this compound can play a role. These inhibitors are crucial in cancer therapy and often feature complex aromatic and heterocyclic systems with specific side chains that interact with the target protein. The introduction of an alkynyl group using this compound can provide a rigid linker or a modifiable functional group for optimizing the binding affinity and selectivity of the inhibitor.

Material Science Applications (e.g., Liquid Crystal Precursors)

The unique electronic and structural properties of alkynes make them attractive components in advanced materials. This compound serves as a valuable reagent for the synthesis of precursors for such materials, particularly in the field of liquid crystals. tandfonline.comnih.govcolorado.edu

Liquid crystals are materials that exhibit properties between those of a conventional liquid and a solid crystal. colorado.edu The molecular shape and polarity of the constituent molecules are critical for their liquid crystalline behavior. The introduction of rigid, linear alkynyl groups can significantly influence the mesomorphic properties of a molecule, such as the temperature range of the liquid crystal phase and the type of phase formed (e.g., nematic, smectic).

This compound can be used to synthesize molecules containing one or more pent-2-ynyl groups. tandfonline.com For example, it can be coupled to aromatic cores, such as triphenylene (B110318) or benzoic acid derivatives, which are known to form liquid crystalline phases. tandfonline.comtandfonline.comnih.gov The resulting alkynyl-substituted molecules can then self-assemble into ordered structures, leading to materials with specific optical and electronic properties suitable for applications in displays, sensors, and other advanced technologies.

Theoretical and Computational Studies on Pent 2 Ynylzinc Bromide

Electronic Structure Analysis of the Zinc-Carbon Bond

The nature of the zinc-carbon (Zn-C) bond is a key determinant of the reactivity of pent-2-ynylzinc bromide. Computational analyses, such as Natural Bond Orbital (NBO) analysis, are employed to understand the electronic characteristics of this bond.

The Zn-C bond in this compound is fundamentally a polar covalent bond. Due to the difference in electronegativity between carbon (around 2.55) and zinc (around 1.65), there is a significant polarization of the electron density towards the carbon atom, rendering it nucleophilic. NBO analysis on analogous alkynylzinc halides reveals the composition of the bonding orbitals and the charge distribution.

Detailed NBO analysis provides a picture of the donor-acceptor interactions within the molecule. For instance, it can quantify the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. In the context of the Zn-C bond, this analysis often reveals hyperconjugative interactions that contribute to the stability of the bond. For example, the interaction between the lone pair orbitals of the bromine atom and the antibonding orbital of the Zn-C bond (LP(Br) -> σ*(Zn-C)) can be quantified.

Table 1: Representative Natural Bond Orbital (NBO) Analysis Data for a Model Alkynylzinc Bromide

InteractionSecond-Order Perturbation Energy (E(2)) (kcal/mol)Donor NBOAcceptor NBO
LP(Br) → σ(Zn-C)1.5 - 3.0Lone Pair on BromineAntibonding orbital of Zn-C bond
π(C≡C) → σ(Zn-Br)0.5 - 1.5Pi-bonding orbital of the alkyneAntibonding orbital of Zn-Br bond

Note: The data in this table is representative of typical values for alkynylzinc halides and is intended to be illustrative.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in elucidating the step-by-step pathways of reactions involving this compound, such as its addition to carbonyl compounds or its participation in cross-coupling reactions like the Negishi coupling. These models allow for the characterization of transition states, which are the highest energy points along the reaction coordinate and are crucial for determining reaction rates.

For instance, in the addition of this compound to an aldehyde, DFT calculations can map out the potential energy surface. This would typically involve the coordination of the carbonyl oxygen to the zinc atom, followed by the nucleophilic attack of the acetylenic carbon on the carbonyl carbon. The geometry of the transition state, including the forming C-C bond and the breaking Zn-C bond, can be precisely calculated.

The activation energy (the energy difference between the reactants and the transition state) is a key output of these calculations and provides a quantitative measure of the reaction's feasibility. Solvent effects, which are critical in organometallic reactions, can also be incorporated into these models using various solvation models.

Table 2: Calculated Activation Energies for a Model Reaction of an Alkynylzinc Bromide with Acetaldehyde

Computational MethodSolvent ModelActivation Energy (kcal/mol)
B3LYP/6-31GGas Phase15.2
B3LYP/6-31GTHF (PCM)12.8
M06-2X/def2-TZVPTHF (PCM)11.5

Note: The data in this table is hypothetical and for illustrative purposes to show typical computational results.

Prediction of Reactivity and Selectivity Profiles

Computational chemistry can predict the reactivity and selectivity of this compound in various reactions. By comparing the activation energies of different possible reaction pathways, chemists can anticipate the major product of a reaction.

For example, this compound is an ambident nucleophile, with potential reactivity at both the sp-hybridized carbon (C1) and, via rearrangement, the sp2-hybridized carbon (C3) in an allenic structure. Computational modeling can determine the relative energies of the transition states leading to the propargylic and allenic products, thus predicting the regioselectivity of the reaction.

Furthermore, frontier molecular orbital (FMO) theory, when applied to the calculated electronic structure, can provide qualitative predictions of reactivity. The energy and shape of the Highest Occupied Molecular Orbital (HOMO) of this compound indicate the most likely site for electrophilic attack.

Table 3: Predicted Regioselectivity in the Reaction of a Model Alkynylzinc Bromide with Formaldehyde

Product TypeTransition State Energy (Relative, kcal/mol)Predicted Major Product
Propargylic0.0Yes
Allenic+4.5No

Note: This data is illustrative and based on general principles of alkynylmetal reagent reactivity.

Understanding Intramolecular Interactions (e.g., Zn-π interactions)

Beyond the direct covalent bonds, weaker intramolecular interactions can influence the conformation and reactivity of this compound. Of particular interest is the potential for a Zn-π interaction between the zinc atom and the π-system of the pentynyl group.

Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to identify and characterize such weak interactions. QTAIM analysis can reveal the presence of a bond critical point (BCP) between the zinc atom and the π-cloud of the alkyne, providing evidence for a stabilizing interaction. The properties of this BCP, such as the electron density and its Laplacian, can quantify the strength and nature of the interaction.

These intramolecular interactions can influence the reagent's aggregation state in solution and its reactivity by pre-organizing the molecule in a particular conformation.

Table 4: QTAIM Parameters for a Putative Intramolecular Zn-π Interaction in a Model Alkynylzinc Halide

ParameterCalculated ValueInterpretation
Electron Density at BCP (ρ)0.01 - 0.03 a.u.Weak, closed-shell interaction
Laplacian of Electron Density (∇²ρ)+0.05 - +0.1 a.u.Depletion of charge, characteristic of non-covalent interactions

Note: The values in this table are typical for weak intramolecular interactions and are presented for illustrative purposes.

Future Directions and Emerging Research Avenues for Pent 2 Ynylzinc Bromide Chemistry

Development of Novel Catalytic Systems

The reactivity of pent-2-ynylzinc bromide is predominantly harnessed through transition metal-catalyzed cross-coupling reactions, most notably the Negishi coupling. wikipedia.org Future research is intensely focused on moving beyond traditional palladium catalysts to develop more sustainable, cost-effective, and efficient systems.

A significant emerging area is the use of earth-abundant first-row transition metals. For instance, cobalt-bisoxazoline complexes have been successfully employed in the first cobalt-catalyzed enantioselective Negishi cross-coupling reactions, affording α-arylalkanoic esters with excellent enantioselectivities (up to 97% ee) and yields. researchgate.net The application of such chiral cobalt catalysts to reactions involving this compound could provide a direct route to valuable chiral propargylic structures. Similarly, copper(I) and titanium(IV) complexes are known to mediate various reactions of organozinc reagents and represent a promising avenue for developing new catalytic transformations for alkynylzinc halides. organicreactions.org

Furthermore, catalyst and ligand design continues to be a central theme. The development of new bulky, electron-rich phosphine (B1218219) ligands has proven effective in enhancing the efficiency of palladium-catalyzed coupling reactions. organic-chemistry.org The future will likely see the design of ligands specifically tailored to improve the performance of this compound in challenging coupling reactions, potentially enabling reactions with previously unreactive partners or improving selectivity in complex molecular settings.

Exploration of New Reaction Classes

While cross-coupling reactions are the cornerstone of organozinc chemistry, the exploration of entirely new reaction classes for reagents like this compound is a key direction for future research. The moderate reactivity of the carbon-zinc bond, often seen as a limitation, can be an advantage for achieving high selectivity. oup.com

Current research highlights several promising areas:

Uncatalyzed Couplings: Uncatalyzed cross-couplings of organozinc reagents with highly reactive electrophiles, such as benzhydryl acetates and iminium trifluoroacetates, are being investigated. researchgate.netbohrium.com Applying this concept to this compound could lead to highly efficient, metal-free methods for introducing the pent-2-ynyl moiety.

C-N Bond Formation: Moving beyond C-C bond formation, iron- and cobalt-catalyzed aminations using organozinc reagents and electrophilic aminating agents like O-benzoylhydroxylamines are emerging. researchgate.netbohrium.com This could provide a novel and direct pathway to synthesize propargylamines from this compound.

Photoredox and Radical Couplings: The intersection of organozinc chemistry with photoredox catalysis opens up new mechanistic possibilities. For example, visible-light-induced generation of ketyl radicals has been used to trigger catalytic aldehyde-alkyne couplings, providing access to propargylic alcohols. nih.gov This strategy could be adapted to use this compound as the alkynyl partner in radical-mediated transformations.

Multicomponent Reactions: Designing multicomponent reactions where three or more reactants combine in a single operation is a major goal for sustainable chemistry. mdpi.commdpi.com Future work could focus on developing processes where this compound acts as a key component in tandem reactions to rapidly build molecular complexity.

Green Chemistry Approaches in Organozinc Synthesis

Improving the sustainability of chemical processes is a global priority. For this compound, this involves developing greener methods for both its synthesis and its subsequent reactions.

One of the most significant advances is the development of reactions in aqueous media. By employing micellar catalysis with specifically designed surfactants, zinc-mediated, palladium-catalyzed cross-couplings can be performed in water at room temperature, eliminating the need for volatile and hazardous organic solvents. organic-chemistry.orgnih.gov This technology could revolutionize the use of this compound, particularly in industrial settings.

Mechanochemistry offers another powerful solvent-free approach. The generation of organozinc reagents via high-energy ball milling of zinc metal with an organic halide has been shown to be highly effective. thieme-connect.com This technique often requires no inert atmosphere and can be performed in a one-pot manner, where the in situ generated organozinc reagent is immediately consumed in a subsequent Negishi coupling. thieme-connect.comresearchgate.net

Further research is also focused on improving the efficiency of the reagent's formation. Understanding the mechanisms by which activating agents like lithium chloride (LiCl) and trimethylsilyl (B98337) chloride (TMSCl) facilitate the insertion of zinc into the carbon-halide bond allows for the rational design of more efficient and milder synthesis protocols. nih.gov The development of solid, air- and moisture-stable organozinc pivalates also represents a significant step forward, simplifying handling and reducing waste associated with reagent decomposition. orgsyn.org

Green Chemistry ApproachKey Advantages for Organozinc Chemistry
Micellar Catalysis Enables reactions in water; eliminates need for volatile organic solvents; mild reaction conditions. organic-chemistry.orgnih.gov
Mechanochemistry Solvent-free synthesis; often requires no inert atmosphere; allows for one-pot procedures. thieme-connect.comresearchgate.net
Improved Activation More efficient synthesis of the organozinc reagent; allows for milder conditions; reduces energy consumption. nih.gov
Solid-State Reagents Enhanced air and moisture stability; simplified handling and storage; reduced decomposition and waste. orgsyn.org

Integration with Flow Chemistry and High-Throughput Experimentation

The discovery and optimization of chemical reactions are being transformed by automation and advanced reactor technology. The integration of this compound chemistry with flow synthesis and high-throughput experimentation (HTE) is a critical future direction for accelerating process development.

HTE platforms allow for the rapid screening of hundreds of reaction conditions in parallel, using microscale quantities of reagents. unchainedlabs.com This is invaluable for discovering the optimal catalyst, ligand, solvent, and base combination for a specific Negishi coupling involving this compound, a process that would be prohibitively time-consuming and resource-intensive using traditional methods. acs.org

Flow chemistry provides a safe, scalable, and highly reproducible method for synthesizing organozinc reagents, which are often sensitive to air and moisture. acs.org The synthesis can be performed in a continuous manner, generating the reagent on-demand for immediate use in a subsequent reaction. researchgate.netacs.org This "just-in-time" production minimizes the risks associated with handling and storing large quantities of reactive intermediates. researchgate.net

The synergy between these two technologies is particularly powerful. This compound can be synthesized in a continuous flow reactor and fed directly into an HTE platform to screen for optimal coupling conditions. acs.org Once the ideal conditions are identified, the entire process can be seamlessly scaled up using a larger flow reactor, significantly shortening the timeline from discovery to production. researchgate.netnih.gov

TechnologyApplication in this compound Chemistry
High-Throughput Experimentation (HTE) Rapidly screen catalysts, ligands, and solvents for coupling reactions. acs.org Discover novel reaction conditions. unchainedlabs.com
Flow Chemistry Safe and scalable on-demand synthesis of this compound. researchgate.net Superior control over reaction parameters (temperature, mixing), leading to higher yields and reproducibility. nih.gov
Integrated HTE-Flow Systems Telescoped synthesis and screening: generate the reagent in flow and immediately test it in HTE arrays. acs.org Accelerate process optimization from lab scale to production. researchgate.net

Q & A

Basic Research Questions

Q. How is Pent-2-ynylzinc bromide synthesized and characterized in laboratory settings?

  • Methodological Answer : Synthesis typically involves transmetallation reactions between zinc salts and alkynyl Grignard reagents or direct insertion of zinc into propargyl bromides under inert atmospheres. Characterization requires 1H^1H-NMR and 13C^{13}C-NMR to confirm the absence of protic impurities and validate the alkyne-zinc bond. Gas chromatography-mass spectrometry (GC-MS) or elemental analysis ensures purity. For reproducibility, experimental details (e.g., solvent dryness, reaction temperature) must be explicitly documented in the main text or supplementary materials .

Q. What analytical techniques are critical for assessing the stability of this compound?

  • Methodological Answer : Stability is evaluated via periodic NMR monitoring under controlled conditions (e.g., anhydrous tetrahydrofuran at −20°C). Quantitative decomposition rates are determined using kinetic studies with iodolytic quench methods. FT-IR spectroscopy tracks Zn-C bond integrity, while Karl Fischer titration quantifies moisture ingress. Documentation of shelf-life under varying storage conditions (e.g., argon vs. nitrogen) is essential for protocol standardization .

Q. How can researchers mitigate air/moisture sensitivity during handling?

  • Methodological Answer : Use Schlenk-line or glovebox techniques for synthesis and transfers. Solvents must be rigorously dried (e.g., distillation over sodium/benzophenone). Reactions should be conducted under argon or nitrogen with flame-dried glassware. Quenching protocols (e.g., using saturated ammonium chloride) must be optimized to prevent exothermic side reactions. Safety training on handling pyrophoric reagents is mandatory .

Advanced Research Questions

Q. What factors influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Reactivity depends on ligand effects (e.g., TMEDA vs. dioxane), solvent polarity (THF vs. Et2_2O), and transition-metal catalysts (Ni vs. Pd). Kinetic studies using stopped-flow NMR or in situ IR spectroscopy can map intermediate formation. Computational modeling (DFT) identifies electronic and steric barriers to transmetallation. Contradictory literature on yields may arise from trace oxygen or varying catalyst preactivation methods .

Q. How do isotopic labeling studies clarify the mechanistic role of this compound in alkyne transfer reactions?

  • Methodological Answer : Deuterium or 13C^{13}C-labeled analogs are synthesized to track bond-forming steps via kinetic isotope effects (KIE) or NMR line-broadening. For example, 2H^2H-labeling at the propargyl position reveals whether β-hydrogen elimination dominates over direct coupling. Synchrotron X-ray absorption spectroscopy (XAS) probes zinc coordination geometry during catalytic cycles .

Q. What computational methods predict the regioselectivity of this compound in nucleophilic additions?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbital interactions (HOMO-LUMO gaps) between the zinc reagent and electrophilic substrates. Solvent effects are modeled using COSMO-RS. Machine learning algorithms trained on existing datasets (e.g., Cambridge Structural Database) predict steric hindrance outcomes. Validation requires cross-referencing computed transition states with experimental kobsk_{obs} values .

Q. How can discrepancies in reported catalytic efficiencies be resolved?

  • Methodological Answer : Systematic replication studies under strictly controlled conditions (e.g., catalyst loading, solvent batch) isolate variables. Meta-analyses of published data using tools like the RSC’s Reaction Chemistry Dashboard identify outliers. Collaborative interlaboratory studies (e.g., via NSF-funded platforms) standardize protocols and validate reproducibility .

Q. What advanced spectroscopic techniques resolve dynamic structural changes in this compound solutions?

  • Methodological Answer : Variable-temperature NMR (VTVT-NMR) detects aggregation states (monomeric vs. dimeric species). Cryogenic electron microscopy (cryo-EM) visualizes solvent-coordinated structures. Ultrafast 2D-IR spectroscopy captures Zn-C bond vibrations in real time. Pair distribution function (PDF) analysis of X-ray scattering data provides angstrom-level resolution of solution-phase structures .

Methodological Guidelines

  • Experimental Design : Prioritize hypothesis-driven studies (e.g., "How does ligand denticity affect zinc coordination?") over exploratory trials. Use factorial design (DoE) to optimize reaction parameters .
  • Data Contradictions : Address inconsistencies by comparing activation energies (via Eyring plots) or side-product profiles (GC-MS). Transparent reporting of negative results is critical .
  • Safety Compliance : Adhere to OSHA and ACS guidelines for pyrophoric reagents. Include emergency response protocols in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.